molecular formula C3Br2F6 B1584654 Propane, 2,2-dibromohexafluoro- CAS No. 38568-21-7

Propane, 2,2-dibromohexafluoro-

Cat. No. B1584654
CAS RN: 38568-21-7
M. Wt: 309.83 g/mol
InChI Key: VCRVQFFAKUROKA-UHFFFAOYSA-N
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Description

Propane, 2,2-dibromohexafluoro- is a chemical compound with the molecular formula C3Br2F6 . It has an average mass of 309.831 Da and a monoisotopic mass of 307.827087 Da .


Molecular Structure Analysis

The molecular structure of propane, 2,2-dibromohexafluoro- consists of three carbon atoms, two bromine atoms, and six fluorine atoms . Unfortunately, the specific details about the molecular structure of this compound are not available in the retrieved sources.

Scientific Research Applications

Flammability Studies

  • Research on the flammability of gases like methane, propane, and hydrogen has been conducted to understand explosion hazards. This knowledge is crucial for industries that produce or use flammable gases. The studies include experiments in different conditions, illustrating the complexities of buoyancy, turbulence, and ignition strength, which are vital for safety in coal mining and other sectors (Cashdollar et al., 2000).

Renewable Propane Synthesis

  • A study on the construction and evaluation of microbial biosynthetic pathways for renewable propane production revealed the potential of CoA intermediates derived from fermentative butanol pathways. This research expands the metabolic toolbox for renewable propane production, providing new insights into developing biofuel platforms (Menon et al., 2015).

Biodegradation of Hazardous Substances

  • Enhancing the aerobic degradation of 1,2-dibromoethane in groundwater through the addition of ethane or propane and inorganic nutrients was studied. This research evaluated options to stimulate the biodegradation of hazardous substances in groundwater, suggesting viable in situ remediation strategies (Hatzinger et al., 2015).

Advanced Materials and Catalysts

  • Investigations into the synthesis and characterization of novel fluorinated polyurethane elastomers based on specific propane derivatives highlighted the creation of materials with low surface tension, low water absorption, good thermal stability, and flame resistance. These materials have potential applications in various industries due to their enhanced properties (Xu et al., 2012).

Catalytic Studies

  • The oxidative dehydrogenation of propane over vanadium oxide-based catalysts and the effect of support and alkali promoters were explored. This research is pertinent to the chemical industry, focusing on the efficient production of olefins from light alkanes. The studies provide insights into catalyst design and process optimization for industrial applications (Lemonidou et al., 2000).

Safety and Hazards

The safety data sheet for a similar compound, 2,2-Dibromopropane, indicates that it is highly flammable and can cause serious eye irritation, respiratory irritation, drowsiness, dizziness, and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

2,2-dibromo-1,1,1,3,3,3-hexafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Br2F6/c4-1(5,2(6,7)8)3(9,10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRVQFFAKUROKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Br2F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342542
Record name 2,2-Dibromohexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propane, 2,2-dibromohexafluoro-

CAS RN

38568-21-7
Record name 2,2-Dibromohexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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